![molecular formula C7H8N2O4S B1584711 N-(3-nitrophenyl)methanesulfonamide CAS No. 63228-62-6](/img/structure/B1584711.png)
N-(3-nitrophenyl)methanesulfonamide
Overview
Description
N-(3-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 g/mol . It is characterized by a nitro group (-NO2) attached to the benzene ring at the 3-position and a methanesulfonamide group (-SO2NH2) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)methanesulfonamide typically involves the nitration of aniline followed by the reaction with methanesulfonyl chloride. The nitration step requires careful control of reaction conditions to ensure the formation of the desired nitro compound. The subsequent reaction with methanesulfonyl chloride is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions involved.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the nitro group to a nitroso group or further to a carboxylic acid.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often involving nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Nitroso derivatives or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitrophenyl compounds.
Scientific Research Applications
N-(3-nitrophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(3-nitrophenyl)methanesulfonamide is similar to other nitrophenyl compounds, such as N-(4-nitrophenyl)methanesulfonamide and N-(2-nitrophenyl)methanesulfonamide . These compounds differ in the position of the nitro group on the benzene ring, which can affect their chemical reactivity and biological activity. This compound is unique in its specific arrangement of functional groups, which may confer distinct properties and applications compared to its analogs.
Biological Activity
N-(3-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to a methanesulfonamide moiety. The presence of the nitro group is significant as it can influence the compound's biological properties, including its solubility and interaction with biological targets.
Structural Formula
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. This compound demonstrates potential efficacy against various bacterial strains. The nitrophenyl moiety may enhance its pharmacological profile, improving its effectiveness compared to other sulfonamides.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Streptococcus pneumoniae | 64 µg/mL |
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death .
Case Studies
Case Study 1: Efficacy Against Multi-Drug Resistant Strains
A study conducted on multi-drug resistant strains of Staphylococcus aureus demonstrated that this compound exhibited significant antibacterial activity, achieving a reduction in bacterial load in treated subjects compared to control groups. The study highlighted the compound's potential for development as an alternative treatment for infections caused by resistant strains.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has shown that combining this compound with traditional antibiotics enhances the overall antibacterial efficacy. For instance, in vitro studies indicated that co-administration with penicillin resulted in a synergistic effect, lowering the MIC values significantly .
Cytotoxicity and Anti-Cancer Activity
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it induces apoptosis through caspase activation and destabilization of microtubules .
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, reducing the nitro group to an amino group significantly increased cytotoxicity against certain cancer cells, indicating the importance of functional groups in determining pharmacological effects .
Properties
IUPAC Name |
N-(3-nitrophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOWOCUREJPCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357098 | |
Record name | N-(3-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63228-62-6 | |
Record name | N-(3-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-NITROPHENYL)METHANESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the nitro group substitution affect the crystal structure of N-phenylmethanesulfonamide?
A1: The position of the nitro group substitution on the phenyl ring influences the crystal structure. [, ] While N-phenylmethanesulfonamide and N-(4-nitrophenyl)methanesulfonamide both crystallize in the monoclinic P21/c space group, N-(3-nitrophenyl)methanesulfonamide crystallizes in the triclinic P-1 space group. [, ] This suggests that the meta-nitro substitution leads to different packing arrangements in the crystal lattice compared to the unsubstituted or para-substituted counterparts.
Q2: What is the significance of the hydrogen bonding pattern observed in this compound?
A2: this compound molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. [] This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility. Furthermore, understanding hydrogen bonding patterns is crucial in drug design, as these interactions play a vital role in how molecules bind to their targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.